

A Comparative Spectroscopic Analysis of 2-Bromo-4-chloro-6-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-chloro-6-methoxyaniline

Cat. No.: B593912

[Get Quote](#)

For Immediate Release

This guide provides a detailed spectroscopic comparison of derivatives of **2-Bromo-4-chloro-6-methoxyaniline**, a key intermediate in various synthetic applications. The following data, presented for a selection of structurally similar compounds, offers valuable insights for researchers, scientists, and professionals in drug development and materials science. While direct spectroscopic data for **2-Bromo-4-chloro-6-methoxyaniline** is not readily available in the public domain, this guide utilizes data from closely related analogs to provide a comparative framework. The analyzed compounds include 2-Bromo-4-chloroaniline, 2-Bromo-4-methoxyaniline, and 2-Bromo-6-chloro-4-nitroaniline.

Summary of Spectroscopic Data

The spectroscopic characteristics of the selected aniline derivatives are summarized below. These tables provide a comparative overview of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Solvent	Chemical Shift (δ) ppm
2-Bromo-4-chloroaniline	-	6.62 (d, 1H), 6.88 (dd, 1H), 7.23 (d, 1H), 4.07 (s, 2H, -NH ₂)
2-Bromo-4-methoxyaniline	CDCl ₃	3.73 (s, 3H, -OCH ₃), 4.65 (br s, 2H, -NH ₂), 6.54-6.48 (m, 1H), 6.69-6.61 (m, 2H), 6.78 (d, 1H) [1]
2-Bromo-6-chloro-4-nitroaniline	-	8.13 (s, 2H), 6.40 (s, 2H, -NH ₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Solvent	Chemical Shift (δ) ppm
2-Bromo-4-methylaniline	-	Not explicitly provided for all carbons, but a spectrum is available.
2-Bromo-4-chloroaniline	CDCl ₃	109.4, 115.8, 119.5, 128.4, 132.7, 144.1
4-Bromo-2,6-dichloroaniline	-	Not explicitly provided for all carbons, but a spectrum is available.[2]

Infrared (IR) Spectroscopy

Compound	Sample Prep.	Key Absorption Bands (cm ⁻¹)
2-Bromo-4-chloroaniline	Gas Phase	3487, 3399 (N-H stretch), 1621 (N-H bend), 1488, 1459 (aromatic C=C)[3]
2-Bromo-6-chloro-4-nitroaniline	-	Key absorptions would include N-H, C-N, C-Br, C-Cl, and NO ₂ stretches.
4-Bromo-2-chloroaniline	-	A spectrum is available for comparison.[4]

Mass Spectrometry (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
2-Bromo-4-chloroaniline	C ₆ H ₅ BrClN	206.47 g/mol	205/207/209 (M ⁺), 126, 99, 63[5]
2-Bromo-4-methoxyaniline	C ₇ H ₈ BrNO	202.05 g/mol	201/203 (M ⁺), 186/188, 158/160, 107
2-Bromo-6-chloro-4-nitroaniline	C ₆ H ₄ BrClN ₂ O ₂	251.46 g/mol	251/253 (M ⁺), 221/223, 175/177, 142[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5-10 mg of the purified aniline derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

The solution must be homogeneous and free of particulate matter.

Instrumentation: A 300-600 MHz NMR spectrometer is used for analysis.

¹H NMR Parameters:

- Pulse Sequence: Standard single pulse.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

- Pulse Sequence: Proton-decoupled single pulse.
- Number of Scans: 1024-4096, or as needed to achieve a good signal-to-noise ratio.
- Relaxation Delay: 2-10 seconds.
- Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.
- About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is obtained.
- The mixture is then transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of a pure KBr pellet or an empty sample chamber is recorded.
- The sample pellet is placed in the sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS with Electron Ionization)

Sample Preparation: A dilute solution of the aniline derivative (approximately 1-10 $\mu\text{g/mL}$) is prepared in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

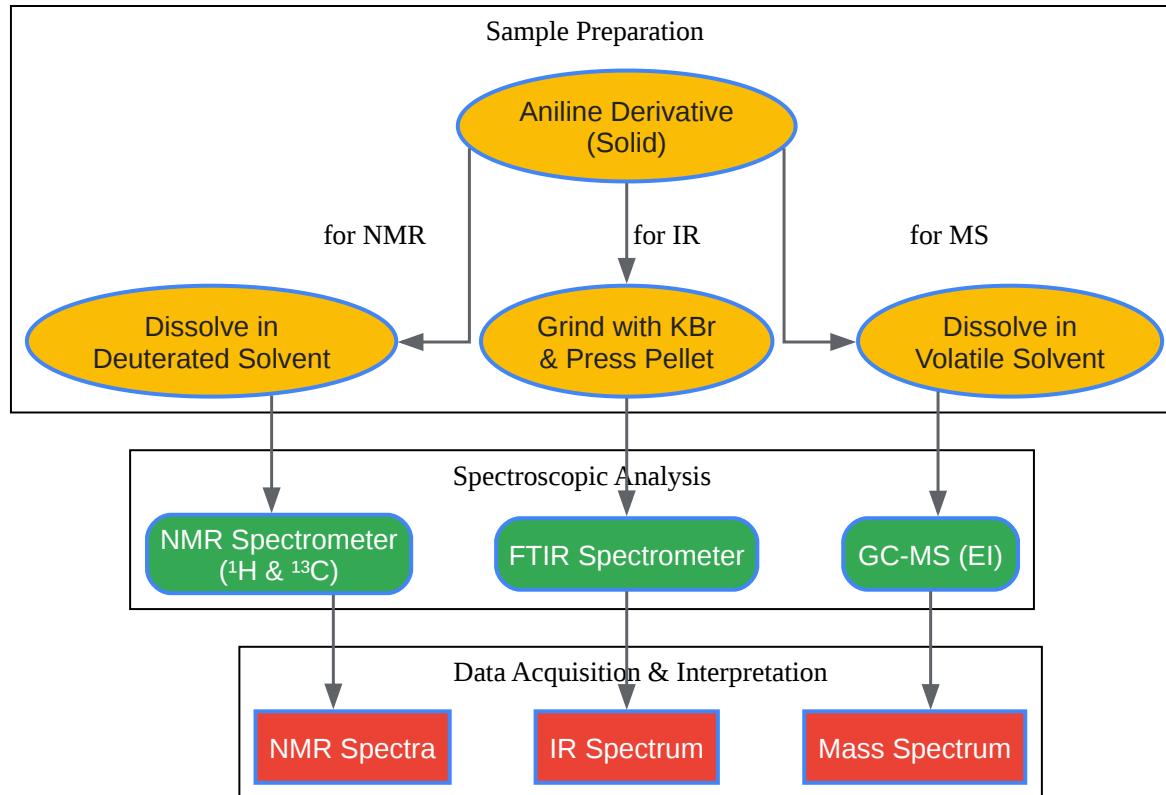
- Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Analyzer: Quadrupole.
- Scan Range: 40-400 m/z.

Visualizations

Experimental Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the spectroscopic analysis of aniline derivatives.

This guide serves as a foundational resource for the spectroscopic characterization of **2-Bromo-4-chloro-6-methoxyaniline** derivatives. The provided data and protocols are intended to facilitate further research and development in related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Infrared (IR) spectroscopy | Resource | RSC Education [edu.rsc.org]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. scienceijsar.com [scienceijsar.com]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Bromo-4-chloro-6-methoxyaniline Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593912#spectroscopic-comparison-of-2-bromo-4-chloro-6-methoxyaniline-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com